molecular formula C15H18Cl2N4O3S B10936027 2,4-dichloro-5-(dimethylsulfamoyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide

2,4-dichloro-5-(dimethylsulfamoyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide

Cat. No.: B10936027
M. Wt: 405.3 g/mol
InChI Key: IULJDCNVGVTLNU-UHFFFAOYSA-N
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Description

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of a benzene derivative, followed by sulfonation and subsequent reactions to introduce the dimethylamino and pyrazolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the desired quality and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-sulfamoylbenzoic acid: Similar in structure but lacks the dimethylamino and pyrazolyl groups.

    N-Methyl-N-(1-methyl-1H-pyrazol-3-yl)methanamine: Contains the pyrazolyl group but lacks the sulfonyl and benzamide moieties.

Uniqueness

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C15H18Cl2N4O3S

Molecular Weight

405.3 g/mol

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]benzamide

InChI

InChI=1S/C15H18Cl2N4O3S/c1-19(2)25(23,24)14-7-11(12(16)8-13(14)17)15(22)20(3)9-10-5-6-21(4)18-10/h5-8H,9H2,1-4H3

InChI Key

IULJDCNVGVTLNU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CN(C)C(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(C)C

Origin of Product

United States

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